Hydrogen Bond Acceptor and TPSA vs. N-Benzyl Analog
N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline possesses a predicted hydrogen bond acceptor (HBA) count of 5, contributed by four ether oxygens (two methoxy on the aniline ring and two in the ethoxyethoxy chain) plus the secondary amine nitrogen. Its closest commercially available structural analog, N-benzyl-2,5-dimethoxyaniline (CAS 5338-39-6), has a computationally confirmed HBA count of 3 (two methoxy oxygens plus amine nitrogen; chemscene.com computational chemistry data) and a TPSA of 30.49 Ų . The ethoxyethoxy chain in the target compound adds two additional ether oxygen HBA sites, predicted to increase TPSA by approximately 18.4 Ų (estimated ~48.9 Ų based on fragment contribution). This differential of +2 HBA and ~+18.4 Ų TPSA is expected to alter aqueous solubility, membrane permeability, and potential for directed hydrogen-bonding interactions with biological targets relative to the simplest N-benzyl analog [1].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBA = 5 (predicted from structure: 4 ether O + 1 amine N); TPSA ≈ 48.9 Ų (estimated from fragment contributions) |
| Comparator Or Baseline | N-benzyl-2,5-dimethoxyaniline (CAS 5338-39-6): HBA = 3 (confirmed by chemscene.com computational data); TPSA = 30.49 Ų (confirmed) |
| Quantified Difference | ΔHBA = +2; ΔTPSA ≈ +18.4 Ų (+60% increase vs. comparator) |
| Conditions | Computed/estimated physicochemical properties at standard state; TPSA fragment-based estimation using Ertl method |
Why This Matters
For procurement decisions in drug discovery or chemical biology, the +2 HBA and +60% TPSA differential predict measurably different solubility, permeability, and pharmacokinetic profiles compared to the N-benzyl analog, making the target compound a distinct entity for screening library design and SAR exploration where enhanced polarity is desired.
- [1] Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J Med Chem. 2000;43(20):3714-3717. doi:10.1021/jm000942e. (Methodological basis for TPSA estimation). View Source
